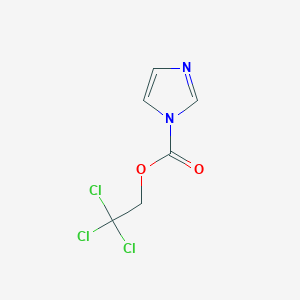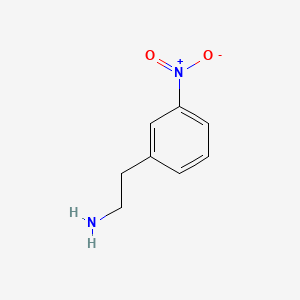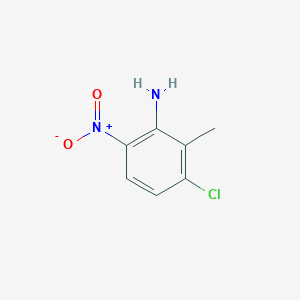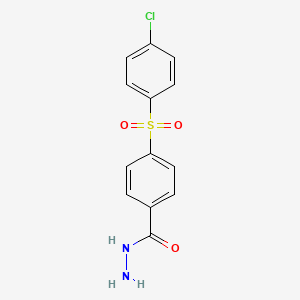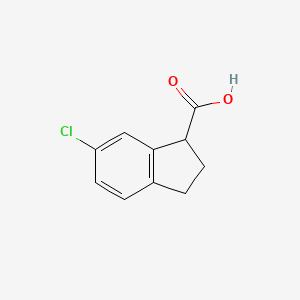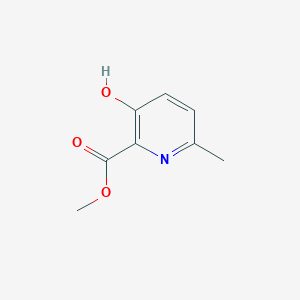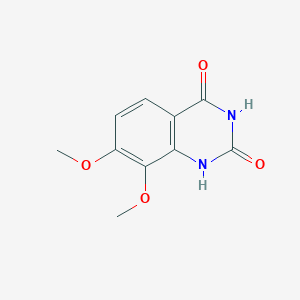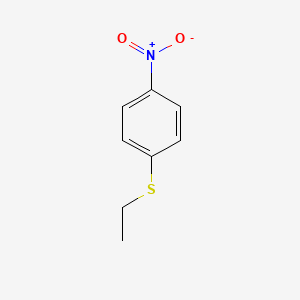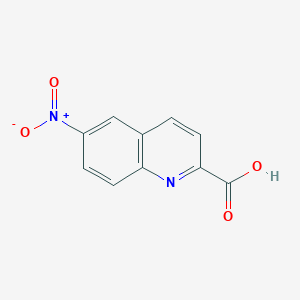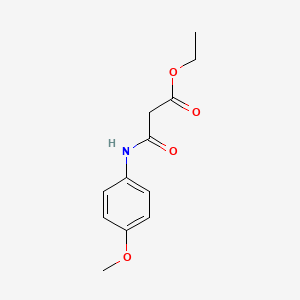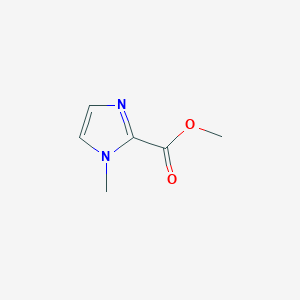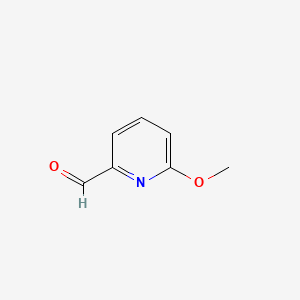
6-メトキシピリジン-2-カルバルデヒド
概要
説明
6-Methoxypyridine-2-carbaldehyde, also known as 2-Formyl-6-methoxypyridine, is a chemical compound with the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol . It is a colorless to light yellow liquid that is sensitive to air . This compound is used in various chemical syntheses and has significant applications in scientific research.
科学的研究の応用
6-Methoxypyridine-2-carbaldehyde has several applications in scientific research:
作用機序
Mode of Action
It is known that it can be used in the synthesis of α-pyridoin via treatment with sodium cyanide . The interaction of 6-Methoxypyridine-2-carbaldehyde with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s known that it can be used in the synthesis of α-pyridoin
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
生化学分析
Biochemical Properties
6-Methoxypyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been used in the synthesis of α-pyridoin via treatment with sodium cyanide
Cellular Effects
The effects of 6-Methoxypyridine-2-carbaldehyde on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these cellular processes can lead to changes in cell behavior and function, making it a valuable tool for studying cellular mechanisms .
Molecular Mechanism
At the molecular level, 6-Methoxypyridine-2-carbaldehyde exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. Understanding the molecular mechanism of this compound is essential for elucidating its role in biochemical reactions and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxypyridine-2-carbaldehyde can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can have lasting impacts on cells, highlighting the need for careful monitoring and analysis .
Dosage Effects in Animal Models
The effects of 6-Methoxypyridine-2-carbaldehyde vary with different dosages in animal models. Studies have shown that there are threshold effects, with higher doses potentially leading to toxic or adverse effects. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .
Metabolic Pathways
6-Methoxypyridine-2-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 6-Methoxypyridine-2-carbaldehyde within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is important for elucidating the compound’s effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 6-Methoxypyridine-2-carbaldehyde can be synthesized via the treatment of the corresponding pyridine derivative with sodium cyanide (NaCN) . The reaction typically involves the use of solvents such as methanol or tetrahydrofuran (THF) and is carried out under inert gas conditions to prevent oxidation .
Industrial Production Methods: Industrial production methods for 6-Methoxypyridine-2-carbaldehyde are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions: 6-Methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: 6-Methoxypyridine-2-carboxylic acid.
Reduction: 6-Methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
類似化合物との比較
- 6-Methylpyridine-2-carboxaldehyde
- 6-Bromo-2-pyridinecarboxaldehyde
- 6-Methoxypyridine-2-carboxylic acid
- 2-Pyridinecarboxaldehyde
Comparison: 6-Methoxypyridine-2-carbaldehyde is unique due to the presence of the methoxy group at the 6-position, which influences its chemical reactivity and physical properties. Compared to 6-Methylpyridine-2-carboxaldehyde, the methoxy group provides different electronic effects, making it more suitable for specific synthetic applications .
特性
IUPAC Name |
6-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNWTNODZDSPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489468 | |
| Record name | 6-Methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54221-96-4 | |
| Record name | 6-Methoxy-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54221-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-2-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-methoxypyridine-2-carbaldehyde interact with zinc thiolates, and what is the significance of this interaction?
A1: 6-Methoxypyridine-2-carbaldehyde (CA) reacts with bis(pentafluorothiophenolato)zinc to form a mononuclear complex, [(CA)Zn(SC6F5)2] (11). [] This complex exhibits a tetrahedral ZnNS2O coordination geometry, where the aldehyde coordinates to the zinc center through its oxygen atom. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



